molecular formula C20H22N2O4 B2862004 (E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235693-70-5

(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No. B2862004
CAS RN: 1235693-70-5
M. Wt: 354.406
InChI Key: JBUHHAIJPWSNEV-CMDGGOBGSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

PET Imaging in Neuroinflammation

A significant application of (E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate derivatives is in PET imaging for neuroinflammation studies. The compound [11C]CPPC, closely related to the mentioned chemical, is used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This allows for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo. Such imaging is crucial in understanding a variety of neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, and traumatic brain injury (Horti et al., 2019).

CSF1R Imaging for Neurodegenerative Diseases

Another derivative, [18F]1, is developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD), as activated microglia play a significant role in these conditions. The specific targeting of CSF1R can be a valuable tool in the development of new therapeutics for neuroinflammation (Lee et al., 2022).

Applications in Molecular Structure and Chemistry

Molecular Structure Studies

The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, have been reported. These studies help in understanding the stabilization of these compounds by hydrogen bonding and C-H…π interactions, which is fundamental in medicinal chemistry (Khan et al., 2013).

Applications in Drug Development and Analysis

Soluble Epoxide Hydrolase Inhibitors

Compounds with a piperidine-4-carboxamide structure are identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. Such research aids in the development of new therapeutic agents (Thalji et al., 2013).

Analytical Method Development

Research has also focused on developing highly sensitive and selective methods for determining similar compounds in pharmaceutical solutions, highlighting the compound's relevance in pharmaceutical analysis (Varynskyi et al., 2017).

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine how it interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

phenyl 4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(9-8-17-7-4-14-25-17)21-15-16-10-12-22(13-11-16)20(24)26-18-5-2-1-3-6-18/h1-9,14,16H,10-13,15H2,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUHHAIJPWSNEV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate

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